2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine
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Overview
Description
2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine is a complex organic compound that features a unique combination of a benzodioxole ring, a thiadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling of the Rings: The benzodioxole and thiadiazole rings are then coupled with a pyridine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-Benzodioxol-5-yl)ethanol
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- 3-(1,3-Benzodioxol-5-yl)-2-propenal
Uniqueness
2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties
Properties
CAS No. |
92690-79-4 |
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Molecular Formula |
C14H9N3O2S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-pyridin-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C14H9N3O2S/c1-2-6-15-10(3-1)14-17-16-13(20-14)9-4-5-11-12(7-9)19-8-18-11/h1-7H,8H2 |
InChI Key |
LVUPJADVJPNAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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